molecular formula C18H14N4O B1228063 6-(3-furanyl)-N-(3-pyridinylmethyl)-4-quinazolinamine

6-(3-furanyl)-N-(3-pyridinylmethyl)-4-quinazolinamine

Cat. No. B1228063
M. Wt: 302.3 g/mol
InChI Key: YZPNUYIMLUURTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3-furanyl)-N-(3-pyridinylmethyl)-4-quinazolinamine is a member of quinazolines.

Scientific Research Applications

Optoelectronic Materials

Quinazolines like 6-(3-furanyl)-N-(3-pyridinylmethyl)-4-quinazolinamine are crucial in optoelectronics. They are used in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors due to their broad spectrum of biological activities. Such compounds are valuable for creating novel optoelectronic materials, including organic light-emitting diodes and materials for colorimetric pH sensors (Lipunova et al., 2018).

Synthesis of Heterocyclic Compounds

6-(3-furanyl)-N-(3-pyridinylmethyl)-4-quinazolinamine derivatives are synthesized for creating heterocyclic compounds, demonstrating antimicrobial properties against bacteria and fungi. This application is significant in pharmaceutical chemistry (Abu‐Hashem, 2018).

Antimalarial Drug Development

In antimalarial research, similar quinazoline compounds have been synthesized and evaluated for their antimalarial activity. These compounds serve as promising antimalarial drug leads (Mizukawa et al., 2021).

Enzyme Inhibition

These compounds are synthesized as arginine side-chain mimetics and are designed for incorporation into trypsin-like serine protease inhibitors. This application is vital in developing specific enzyme inhibitors (Mašič & Kikelj, 2000).

Histamine Receptor Research

Quinazolines have been identified as histamine H4 receptor inverse agonists. They play a role in developing treatments for inflammation and potentially for dual action H1R/H4R ligands (Smits et al., 2008).

Antitumor Activity

Quinazoline derivatives show promising results in antitumor activity. They have been synthesized and evaluated for their efficacy against various cancer cell lines (El‐Helw & Hashem, 2020).

Antitubercular Agents

2-furanyl-3-substituted quinazolin-4-one derivatives exhibit promising anti-tubercular activity and are crucial in the fight against tuberculosis (Kumarachari et al., 2023).

properties

Product Name

6-(3-furanyl)-N-(3-pyridinylmethyl)-4-quinazolinamine

Molecular Formula

C18H14N4O

Molecular Weight

302.3 g/mol

IUPAC Name

6-(furan-3-yl)-N-(pyridin-3-ylmethyl)quinazolin-4-amine

InChI

InChI=1S/C18H14N4O/c1-2-13(9-19-6-1)10-20-18-16-8-14(15-5-7-23-11-15)3-4-17(16)21-12-22-18/h1-9,11-12H,10H2,(H,20,21,22)

InChI Key

YZPNUYIMLUURTL-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)CNC2=NC=NC3=C2C=C(C=C3)C4=COC=C4

Canonical SMILES

C1=CC(=CN=C1)CNC2=NC=NC3=C2C=C(C=C3)C4=COC=C4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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